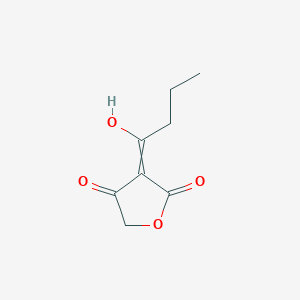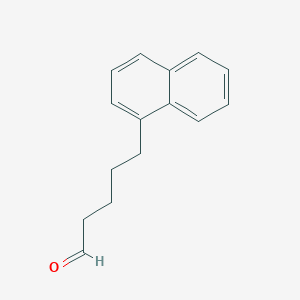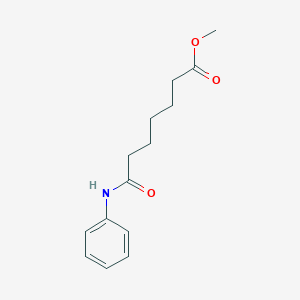![molecular formula C12H18FNO2 B14268707 7-Fluorobicyclo[3.2.0]hept-3-en-6-yl diethylcarbamate CAS No. 185021-45-8](/img/structure/B14268707.png)
7-Fluorobicyclo[3.2.0]hept-3-en-6-yl diethylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Fluorobicyclo[3.2.0]hept-3-en-6-yl diethylcarbamate is a chemical compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of a fluorine atom and a diethylcarbamate group in its structure contributes to its distinct chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluorobicyclo[3.2.0]hept-3-en-6-yl diethylcarbamate typically involves multiple steps, starting from readily available precursors. One common approach is the fluorination of a bicyclo[3.2.0]hept-3-en-6-yl derivative, followed by the introduction of the diethylcarbamate group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
化学反应分析
Types of Reactions
7-Fluorobicyclo[3.2.0]hept-3-en-6-yl diethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new derivatives.
Substitution: The fluorine atom and diethylcarbamate group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to the formation of diverse derivatives.
科学研究应用
7-Fluorobicyclo[3.2.0]hept-3-en-6-yl diethylcarbamate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure and reactivity make it valuable in developing new synthetic methodologies.
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a biochemical probe or therapeutic agent.
Medicine: The compound’s pharmacological properties are investigated for potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: The compound’s chemical properties make it useful in various industrial applications, such as the production of specialty chemicals and materials.
作用机制
The mechanism of action of 7-Fluorobicyclo[3.2.0]hept-3-en-6-yl diethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and diethylcarbamate group play a crucial role in modulating the compound’s binding affinity and selectivity. The pathways involved in its mechanism of action may include inhibition or activation of enzymatic activity, receptor binding, and signal transduction.
相似化合物的比较
Similar Compounds
- 7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one
- Bicyclo[3.2.0]hept-2-en-6-one
- Bicyclo[3.1.1]hept-2-en-6-ol, 2,7,7-trimethyl-, acetate
Uniqueness
Compared to similar compounds, 7-Fluorobicyclo[3.2.0]hept-3-en-6-yl diethylcarbamate stands out due to the presence of the fluorine atom and diethylcarbamate group. These functional groups impart unique chemical properties, such as increased stability, reactivity, and potential biological activity. The compound’s distinct structure also allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
属性
CAS 编号 |
185021-45-8 |
|---|---|
分子式 |
C12H18FNO2 |
分子量 |
227.27 g/mol |
IUPAC 名称 |
(7-fluoro-6-bicyclo[3.2.0]hept-3-enyl) N,N-diethylcarbamate |
InChI |
InChI=1S/C12H18FNO2/c1-3-14(4-2)12(15)16-11-9-7-5-6-8(9)10(11)13/h5,7-11H,3-4,6H2,1-2H3 |
InChI 键 |
NEYUGFRXGVFZIK-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C(=O)OC1C2C=CCC2C1F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


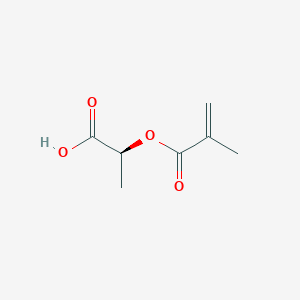
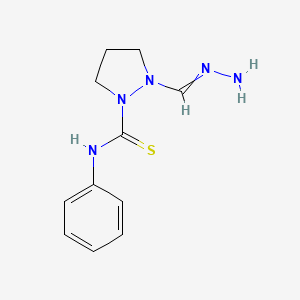
![N~1~-(Benzo[f]quinoxalin-6-yl)ethane-1,2-diamine](/img/structure/B14268632.png)
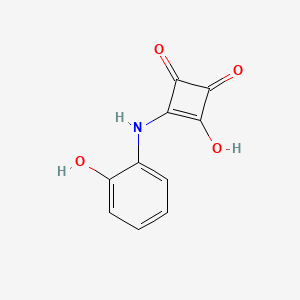
![L-Glutamic acid, N-[carboxy(2-nitrophenyl)methyl]-](/img/structure/B14268639.png)
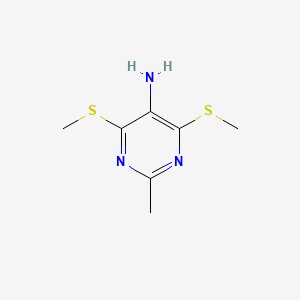


![1,4-Didecyl-2,5-bis[4-(4-phenylphenyl)phenyl]benzene](/img/structure/B14268670.png)

![1,1'-[Hexane-1,6-diylbis(oxy)]bis[2-(prop-2-en-1-yl)benzene]](/img/structure/B14268687.png)
